![molecular formula C3H6Br2N4 B6302715 [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide; 95% CAS No. 2209964-68-9](/img/structure/B6302715.png)
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
5-BTMAH has a number of applications in the scientific research field. It is used as a reagent for organic synthesis, and it is used in the synthesis of drugs, organic materials, and biochemicals. It is also used as a catalyst in the synthesis of polymers, and it is used as a starting material in the synthesis of other compounds. 5-BTMAH has been used in the synthesis of peptides, and it has been used in the synthesis of nucleosides and nucleotides. It has also been used in the synthesis of amino acids, and it has been used in the synthesis of carbohydrates.
Mécanisme D'action
The mechanism of action of 5-BTMAH is not fully understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophiles to form covalent bonds. It is also believed that the compound can act as a Lewis acid, and it can catalyze the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BTMAH are not well understood. However, the compound has been shown to have a low toxicity and is not believed to be carcinogenic or mutagenic. It has also been shown to have anti-inflammatory properties, and it has been used in the treatment of certain skin conditions.
Avantages Et Limitations Des Expériences En Laboratoire
5-BTMAH has several advantages for lab experiments. It is a highly reactive compound, and it can be used to synthesize a wide range of compounds. It is also a low-toxicity compound, and it can be used safely in the laboratory. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 5-BTMAH in lab experiments. It is a volatile compound, and it can easily evaporate if not stored properly. Additionally, it is a reactive compound, and it can react with other compounds in the lab.
Orientations Futures
There are a number of potential future directions for the use of 5-BTMAH. It could be used in the synthesis of new drugs, organic materials, and biochemicals. It could also be used in the synthesis of polymers, peptides, nucleosides, nucleotides, amino acids, and carbohydrates. Additionally, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used to study the mechanism of action of other compounds, and it could be used to study the biochemical and physiological effects of compounds.
Méthodes De Synthèse
5-BTMAH can be synthesized using a variety of methods. The most common method is the reaction of 5-bromo-1H-1,2,4-triazole with methyl amine hydrobromide in aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction produces 5-BTMAH in high yield and purity. Other methods of synthesis include the reaction of 5-bromo-1H-1,2,4-triazole with methyl amine hydrochloride or methyl amine hydroiodide in aqueous solution, as well as the reaction of 5-bromo-1H-1,2,4-triazole with methyl amine in an organic solvent such as dimethylformamide.
Safety and Hazards
Propriétés
IUPAC Name |
(3-bromo-1H-1,2,4-triazol-5-yl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN4.BrH/c4-3-6-2(1-5)7-8-3;/h1,5H2,(H,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZTXUKLNHWYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Br)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95%](/img/structure/B6302642.png)
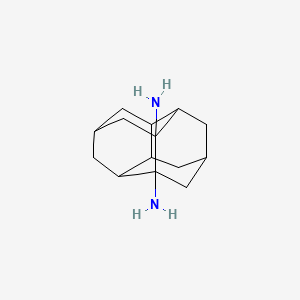
![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302657.png)
![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6302670.png)
![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)
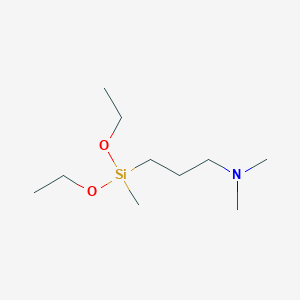
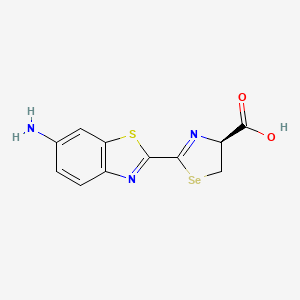
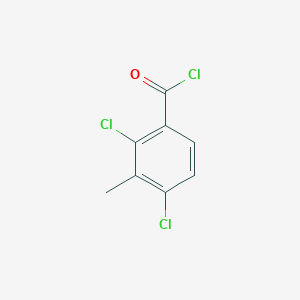
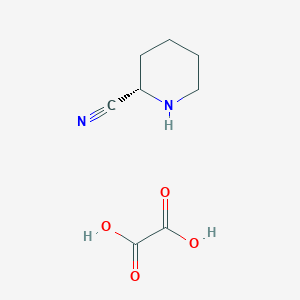
![(5S)-2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B6302710.png)
![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302725.png)
![t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302730.png)
![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-methoxy-3-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302745.png)